molecular formula C13H19AgF6O2Si ** B1142993 Vinyltriethylsilane(hexafluoroacetylacetonate)silver(I) CAS No. 177279-28-6

Vinyltriethylsilane(hexafluoroacetylacetonate)silver(I)

Cat. No.: B1142993
CAS No.: 177279-28-6
M. Wt: 457.23
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Vinyltriethylsilane(hexafluoroacetylacetonate)silver(I) can be synthesized from triethylvinylsilane, hexafluoroacetylacetone, and silver oxide . The reaction typically involves mixing these reagents under controlled conditions to form the desired product. The exact reaction conditions, such as temperature and solvent, may vary depending on the specific synthesis protocol used.

Industrial Production Methods

Industrial production of vinyltriethylsilane(hexafluoroacetylacetonate)silver(I) involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The compound is produced in various purity grades, including 99%, 99.9%, 99.99%, and 99.999%, to meet different industrial requirements .

Chemical Reactions Analysis

Types of Reactions

Vinyltriethylsilane(hexafluoroacetylacetonate)silver(I) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of silver.

    Reduction: It can be reduced to elemental silver using suitable reducing agents.

    Substitution: The vinyl and silane groups can participate in substitution reactions with other reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

    Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.

    Substitution: Reagents like halogens and organometallic compounds can be used for substitution reactions.

Major Products Formed

    Oxidation: Silver oxides and other oxidized silver species.

    Reduction: Elemental silver.

    Substitution: Various substituted organosilicon compounds.

Scientific Research Applications

Vinyltriethylsilane(hexafluoroacetylacetonate)silver(I) has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of vinyltriethylsilane(hexafluoroacetylacetonate)silver(I) involves the interaction of its silver component with various molecular targets. Silver ions can disrupt bacterial cell membranes and interfere with cellular processes, leading to antimicrobial effects. The vinyl and silane groups can also participate in chemical reactions, contributing to the compound’s overall reactivity .

Comparison with Similar Compounds

Similar Compounds

    Vinyltrimethylsilane(hexafluoroacetylacetonate)silver(I): Similar structure but with methyl groups instead of ethyl groups.

    Vinyltriethylgermane(hexafluoroacetylacetonate)silver(I): Similar structure but with germanium instead of silicon.

Uniqueness

Vinyltriethylsilane(hexafluoroacetylacetonate)silver(I) is unique due to the presence of both vinyl and silane groups, which provide distinct reactivity and applications. The combination of these groups with silver enhances its utility in various fields, including thin film deposition and antimicrobial applications .

Properties

IUPAC Name

ethenyl(triethyl)silane;(Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;silver
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18Si.C5H2F6O2.Ag/c1-5-9(6-2,7-3)8-4;6-4(7,8)2(12)1-3(13)5(9,10)11;/h5H,1,6-8H2,2-4H3;1,12H;/b;2-1-;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUCCIOFXUZYXQD-FJOGWHKWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Si](CC)(CC)C=C.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.[Ag]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[Si](CC)(CC)C=C.C(=C(/C(F)(F)F)\O)\C(=O)C(F)(F)F.[Ag]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20AgF6O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: How does Vinyltriethylsilane(hexafluoroacetylacetonate)silver(I) interact with the tungsten oxide-polymer matrix and what are the downstream effects of laser irradiation?

A1: Vinyltriethylsilane(hexafluoroacetylacetonate)silver(I) is embedded within a matrix composed of tungsten oxide nanoparticles and a fluoropolymer. Upon femtosecond laser irradiation, the silver precursor undergoes decomposition. This decomposition leads to the deposition of silver onto the tungsten oxide nanoparticles, effectively increasing their size and creating a core-shell structure with a tungsten oxide core and a silver shell []. This modification significantly impacts the optical properties of the nanocomposite, as confirmed by optical absorption spectroscopy measurements [].

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